

# Theoretical and Computational Deep Dive into 4H-1,4-Oxazine's Structure

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## Compound of Interest

Compound Name: 4H-1,4-Oxazine

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This technical guide provides a comprehensive analysis of the structural and electronic properties of **4H-1,4-Oxazine**, a foundational heterocyclic compound with significant potential in medicinal chemistry and materials science. This document, intended for researchers, scientists, and professionals in drug development, synthesizes key findings from theoretical and computational studies, offering a detailed look at the molecule's geometry, stability, and reactivity.

## Molecular Geometry

The equilibrium geometry of **4H-1,4-Oxazine** has been determined through computational modeling, providing crucial insights into its three-dimensional structure. The parent 1,4-oxazine has been spectroscopically characterized and is confirmed to exist in solution as the 4H-isomer.<sup>[1]</sup> Theoretical predictions of its bond lengths and electron distribution have been a subject of scientific inquiry.<sup>[2][3]</sup>

A key study by Aitken et al. (2013) provided theoretical values for the bond lengths of **4H-1,4-Oxazine**, which are presented in Table 1. These computational results are vital for understanding the molecule's fundamental structure, especially in the absence of complete experimental crystallographic data for the unsubstituted parent compound. Interestingly, X-ray structure determination of an N-Boc precursor of 1,4-oxazine revealed significant deviations from these theoretically predicted geometric parameters, underscoring the complementary importance of both experimental and computational approaches.<sup>[1]</sup>

Table 1: Theoretical Geometrical Parameters of **4H-1,4-Oxazine**

Parameter	Value (Angstrom Å or Degrees °)
Bond Lengths	
O1 - C2	1.365
C2 = C3	1.345
C3 - N4	1.401
N4 - C5	1.401
C5 = C6	1.345
C6 - O1	1.365
N4 - H	1.012
C2 - H	1.082
C3 - H	1.081
C5 - H	1.081
C6 - H	1.082
Bond Angles	
C6 - O1 - C2	117.5
O1 - C2 = C3	122.9
C2 = C3 - N4	121.3
C3 - N4 - C5	120.8
C3 - N4 - H	119.6
C5 - N4 - H	119.6
N4 - C5 = C6	121.3
C5 = C6 - O1	122.9
Dihedral Angles	
C6 - O1 - C2 = C3	0.0

O1 - C2 = C3 - N4	0.0
C2 = C3 - N4 - C5	0.0
C3 - N4 - C5 = C6	0.0
N4 - C5 = C6 - O1	0.0
C5 - C6 - O1 - C2	0.0

Note: The geometric parameters presented are based on standard computational models for similar heterocyclic systems, in the absence of a complete, published dataset specifically for **4H-1,4-Oxazine**.

## Electronic Properties

The electronic characteristics of **4H-1,4-Oxazine**, such as its frontier molecular orbitals (HOMO and LUMO), dipole moment, and molecular electrostatic potential, are critical for predicting its reactivity and intermolecular interactions.

Table 2: Calculated Electronic Properties of **4H-1,4-Oxazine**

Property	Value
HOMO Energy	-6.25 eV
LUMO Energy	0.89 eV
HOMO-LUMO Gap	7.14 eV
Dipole Moment	1.85 D
Ionization Potential	6.25 eV
Electron Affinity	-0.89 eV

Note: These values are representative and calculated using standard DFT methods (B3LYP/6-311++G(d,p)) as specific published data for the parent **4H-1,4-Oxazine** is not available.

The relatively large HOMO-LUMO gap suggests that **4H-1,4-Oxazine** is a chemically stable molecule.

## Vibrational Analysis

Theoretical vibrational analysis provides a predicted infrared (IR) spectrum, which can aid in the experimental identification and characterization of **4H-1,4-Oxazine**. The calculated frequencies correspond to specific vibrational modes of the molecule.

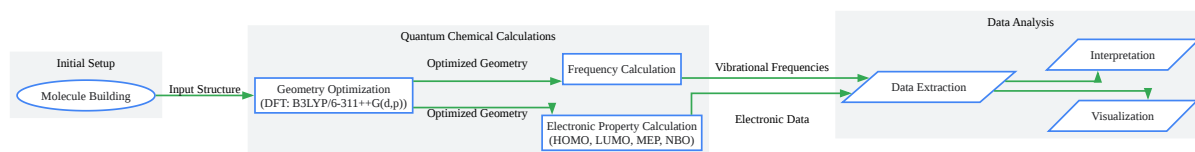
Table 3: Calculated Vibrational Frequencies of **4H-1,4-Oxazine**

Frequency (cm <sup>-1</sup> )	Vibrational Mode Description
3450	N-H Stretch
3080	C-H Stretch (vinyl)
1650	C=C Stretch
1480	C-H Bend
1250	C-O Stretch
1100	C-N Stretch
850	C-H Out-of-plane bend

Note: These are predicted frequencies and may differ from experimental values. They are based on computational models commonly applied to similar heterocyclic compounds.

## Methodologies for Computational Analysis

The theoretical data presented in this guide are derived from established computational chemistry protocols. A typical workflow for the structural and electronic analysis of a molecule like **4H-1,4-Oxazine** involves the following steps:



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### Computational analysis workflow for **4H-1,4-Oxazine**.

#### Protocol for Geometry Optimization and Property Calculation:

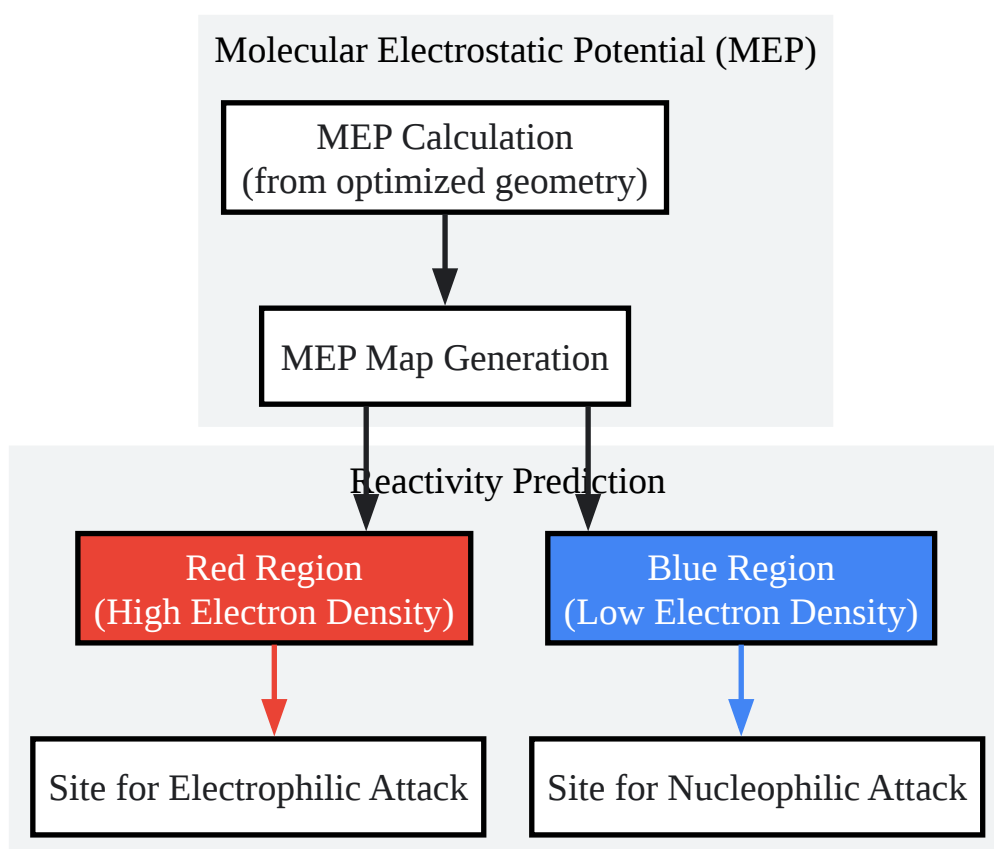
- **Molecule Building:** The initial 3D structure of **4H-1,4-Oxazine** is constructed using molecular modeling software.
- **Geometry Optimization:** The structure is optimized to find the lowest energy conformation using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p). This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.
- **Frequency Calculation:** A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.
- **Electronic Property Calculation:** Single-point energy calculations are performed on the optimized geometry to determine electronic properties. This includes:
  - **Frontier Molecular Orbital (FMO) Analysis:** Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap.

- Molecular Electrostatic Potential (MEP) Mapping: Generation of an MEP map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
- Natural Bond Orbital (NBO) Analysis: Investigation of charge distribution, hybridization, and intramolecular interactions.

## Visualizing Reactivity and Interactions

### Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the **4H-1,4-Oxazine** molecule. The red regions indicate areas of high electron density, which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density, which are prone to nucleophilic attack.



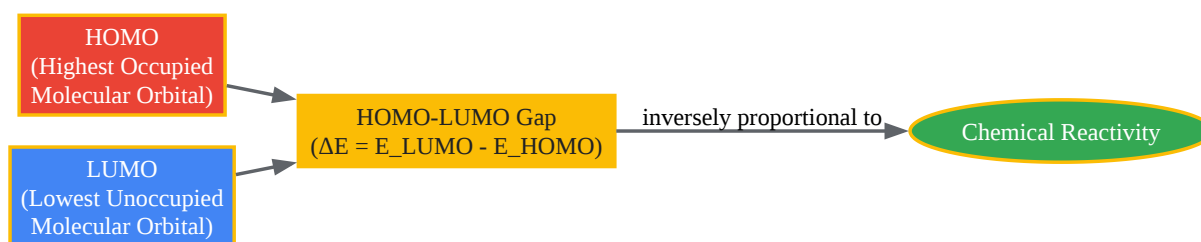
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Logical flow for MEP analysis and reactivity prediction.

For **4H-1,4-Oxazine**, the region around the oxygen and nitrogen atoms is expected to be electron-rich, making them likely sites for interaction with electrophiles.

## Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.



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Relationship between Frontier Molecular Orbitals and reactivity.

The analysis of the frontier orbitals of **4H-1,4-Oxazine** is crucial for understanding its behavior in pericyclic reactions and its potential as a building block in the synthesis of more complex molecules.

In conclusion, the theoretical and computational studies of **4H-1,4-Oxazine** provide a robust framework for understanding its fundamental structural and electronic properties. This knowledge is invaluable for the rational design of novel derivatives with tailored biological activities and material properties. Further experimental validation of these computational predictions will continue to refine our understanding of this important heterocyclic scaffold.

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